molecular formula C21H24N4O B5903570 N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5903570
M. Wt: 348.4 g/mol
InChI Key: QNDZERZFKDZZIR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions. The starting materials often include 2-phenylethylamine, pyridine-2-carboxaldehyde, and propylhydrazine. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)amine: Similar structure but lacks the pyrazole ring.

    5-propyl-1H-pyrazole-3-carboxamide: Contains the pyrazole ring but different substituents.

Uniqueness

N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

N-(2-phenylethyl)-5-propyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-2-8-18-15-20(24-23-18)21(26)25(16-19-11-6-7-13-22-19)14-12-17-9-4-3-5-10-17/h3-7,9-11,13,15H,2,8,12,14,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDZERZFKDZZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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